

# An In-depth Technical Guide to 1,7-dihydroxy-2,3-dimethoxyxanthone

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## Compound of Interest

Compound Name: 1,7-Dimethoxyxanthone

Cat. No.: B15494298

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A Note on Nomenclature: Initial searches for "**1,7-Dimethoxyxanthone**" did not yield a known natural product with significant scientific literature. However, the closely related and well-documented compound, 1,7-dihydroxy-2,3-dimethoxyxanthone, is a recognized natural product with a body of research concerning its discovery, isolation, and biological activity. This guide will focus on this latter compound, which is likely the intended subject of the query.

## Introduction and Historical Context

1,7-dihydroxy-2,3-dimethoxyxanthone is a naturally occurring xanthone, a class of organic compounds with a distinctive tricyclic xanthen-9-one core structure. The history of xanthones in natural product chemistry dates back to the 19th century, with the isolation of gentisin from *Gentiana lutea*. These compounds have garnered significant interest from researchers due to their diverse and potent biological activities.

The first isolation and characterization of 1,7-dihydroxy-2,3-dimethoxyxanthone was reported in 1998 by Pinheiro and colleagues. The compound was identified as one of three new xanthones isolated from the ethyl acetate extract of *Polygala cyparissias*, a plant belonging to the Polygalaceae family. This discovery contributed to the growing understanding of the chemical diversity within the *Polygala* genus, which is known for producing a variety of bioactive secondary metabolites.

## Natural Sources

1,7-dihydroxy-2,3-dimethoxyxanthone has been isolated from several plant species, primarily within the Polygalaceae family. The known natural sources include:

- Polygala cyparissias: This was the first plant from which the compound was isolated.
- Polygala tenuifolia: The roots of this plant are a known source.
- Polygala alpestris

## Physicochemical and Spectroscopic Data

The structural elucidation of 1,7-dihydroxy-2,3-dimethoxyxanthone was achieved through a combination of spectroscopic techniques. The data obtained from these analyses are summarized in the table below.

Property/Technique	Data
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>6</sub>
Molecular Weight	288.25 g/mol
Appearance	Yellow crystals
Melting Point	248-250 °C
UV λ <sub>max</sub> (MeOH) (nm)	236, 258, 310, 368
IR ν <sub>max</sub> (KBr) (cm <sup>-1</sup> )	3400, 1650, 1620, 1580
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz) δ (ppm)	12.89 (1H, s, OH-1), 7.42 (1H, t, J=8.0 Hz, H-6), 6.95 (1H, d, J=8.0 Hz, H-5), 6.85 (1H, d, J=8.0 Hz, H-8), 6.35 (1H, s, H-4), 4.05 (3H, s, OMe-3), 3.98 (3H, s, OMe-2)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 75 MHz) δ (ppm)	182.1 (C-9), 164.0 (C-1), 161.9 (C-3), 157.3 (C-4a), 155.8 (C-7), 148.9 (C-10a), 136.9 (C-6), 121.8 (C-8a), 117.8 (C-5), 115.9 (C-8), 104.0 (C-9a), 92.9 (C-4), 62.0 (OMe-3), 61.2 (OMe-2)
Mass Spectrometry (EI-MS) m/z (%)	288 [M] <sup>+</sup> (100), 273 (55), 259 (20), 245 (15), 230 (25), 149 (10)

## Experimental Protocols

The following is a detailed methodology for the isolation and purification of 1,7-dihydroxy-2,3-dimethoxyxanthone as adapted from the seminal work by Pinheiro et al. (1998).

### Plant Material and Extraction

- **Plant Material:** Air-dried, powdered whole plants of *Polygala cyparissias* (2.5 kg) were used.
- **Extraction:** The powdered plant material was exhaustively extracted with 95% ethanol (EtOH) by percolation at room temperature.
- **Concentration:** The resulting hydroalcoholic extract was concentrated under reduced pressure to yield a crude extract (200 g).
- **Solvent Partitioning:** The crude extract was suspended in a water-methanol (9:1) mixture and sequentially partitioned with n-hexane, chloroform ( $\text{CHCl}_3$ ), and ethyl acetate (EtOAc).

### Isolation and Purification

- **Column Chromatography of Ethyl Acetate Extract:** The ethyl acetate extract (15 g) was subjected to column chromatography on silica gel (70-230 mesh).
- **Elution Gradient:** The column was eluted with a gradient of n-hexane-chloroform-methanol, starting with 100% n-hexane and gradually increasing the polarity.
- **Fraction Collection:** Fractions of 50 mL each were collected and monitored by thin-layer chromatography (TLC).
- **Isolation of Xanthenes:** Fractions eluted with chloroform-methanol (98:2) yielded a mixture of xanthenes.
- **Preparative TLC:** This mixture was further purified by preparative thin-layer chromatography on silica gel plates, using chloroform-methanol (95:5) as the mobile phase.
- **Crystallization:** The band corresponding to 1,7-dihydroxy-2,3-dimethoxyxanthone was scraped, eluted with methanol, and the solvent was evaporated. The residue was recrystallized from methanol to afford yellow crystals of the pure compound.

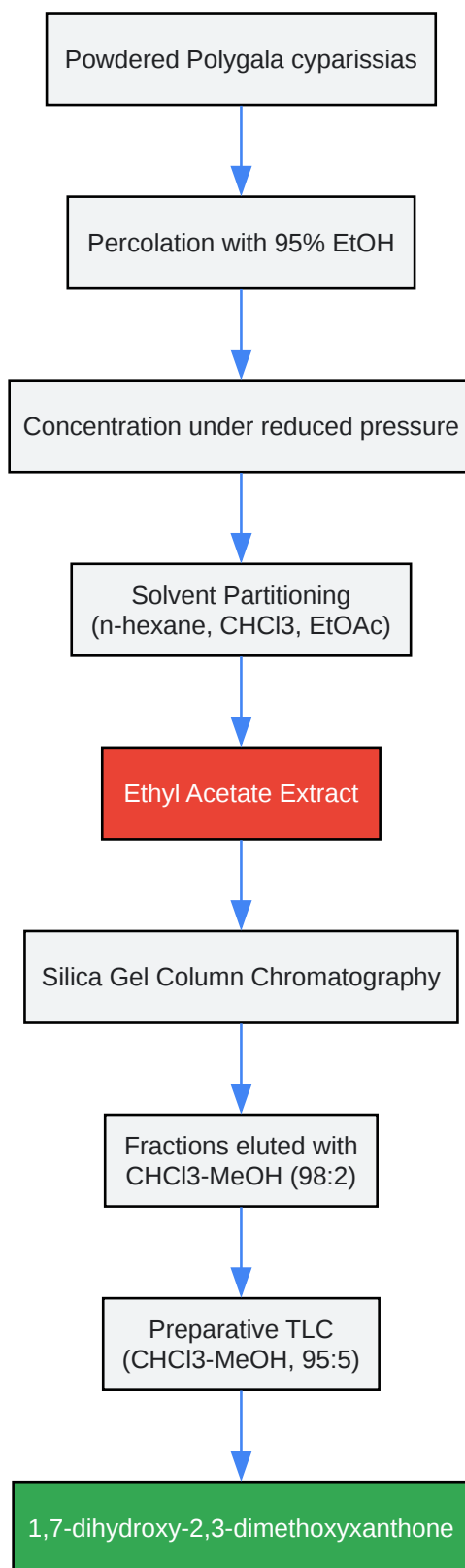
## Biological Activity

1,7-dihydroxy-2,3-dimethoxyxanthone has been reported to exhibit biological activity, notably as an inhibitor of smooth muscle contractions induced by various inflammatory mediators. The following table summarizes the reported IC<sub>50</sub> values for its activity in guinea pig trachea preparations.

Agonist	IC <sub>50</sub> (μM)
Acetylcholine	132.0
Histamine	73.0
Bradykinin	9.2
Substance P	32.0
U46619 (Thromboxane A <sub>2</sub> mimetic)	110.6
Prostaglandin E <sub>2</sub>	66.0
Potassium Chloride (KCl)	190.0

## Visualizations

### Chemical Structure



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